molecular formula C10H13N B3210765 2-Methyl-6-(prop-1-en-2-yl)aniline CAS No. 107859-36-9

2-Methyl-6-(prop-1-en-2-yl)aniline

Cat. No.: B3210765
CAS No.: 107859-36-9
M. Wt: 147.22 g/mol
InChI Key: VJTWBPYESVIFDB-UHFFFAOYSA-N
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Description

2-Methyl-6-(prop-1-en-2-yl)aniline is an organic compound with the molecular formula C10H13N. It is also known by its systematic name, 2-Methyl-6-(prop-1-en-2-yl)benzenamine. This compound is a derivative of aniline, where the amino group is substituted at the ortho position with a 2-methyl-6-(prop-1-en-2-yl) group. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-methyl-6-bromoaniline with isopropenyl magnesium bromide in the presence of a palladium catalyst can yield this compound . Another method involves the Friedel-Crafts alkylation of aniline with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropenylaniline: Similar structure but lacks the methyl group at the ortho position.

    2-Methyl-6-(prop-1-en-2-yl)benzenamine: Another name for the same compound.

    2-Methyl-6-(1-methylethenyl)aniline: A structural isomer with different substitution patterns.

Uniqueness

2-Methyl-6-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

IUPAC Name

2-methyl-6-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-6H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTWBPYESVIFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

49B was dissolved in 60 ml of toluene containing 5 mg of iodine, and the mixture was refluxed overnight. The solvent was evaporated and the residue was distilled in a short-path bantumware apparatus to give 2-(2-amino-3-methylphenyl)propene (49C), as a colorless oil, b.p.: 82°-85° C. (2 Torr.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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